Boc-Ala(2-Bacd)-OH
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Overview
Description
. This compound is notable for its unique structure, which includes a benzo[b]acridine moiety, making it an intriguing subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Boc-Ala(2-Bacd)-OH may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Boc-Ala(2-Bacd)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the benzo[b]acridine moiety.
Reduction: Reduction reactions can modify the benzo[b]acridine ring, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzo[b]acridine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[b]acridine derivatives with different functional groups, while substitution reactions can introduce new substituents on the benzo[b]acridine ring .
Scientific Research Applications
Boc-Ala(2-Bacd)-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-Ala(2-Bacd)-OH involves its interaction with molecular targets such as enzymes and receptors. The benzo[b]acridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. This interaction can lead to various biological effects, including cytotoxicity and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Boc-Ala(2-Bacd)-Och2-Cn: This compound is similar in structure but includes a cyanomethyl ester group instead of a hydroxyl group.
Boc-Ala(2-Bacd)-OEt: Another similar compound with an ethyl ester group.
Uniqueness
Boc-Ala(2-Bacd)-OH is unique due to its specific combination of the Boc-protected alanine and the benzo[b]acridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-25(2,3)32-24(31)27-21(23(29)30)11-14-8-9-19-17(10-14)22(28)18-12-15-6-4-5-7-16(15)13-20(18)26-19/h4-10,12-13,21H,11H2,1-3H3,(H,26,28)(H,27,31)(H,29,30)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBIJRCHSMEHTG-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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